REACTION_CXSMILES
|
Cl.Cl[CH2:3][C:4]1[C:9]([CH3:10])=[C:8]([O:11][CH3:12])[C:7]([CH3:13])=[CH:6][N:5]=1.[NH3:14].CO>>[NH2:14][CH2:3][C:4]1[C:9]([CH3:10])=[C:8]([O:11][CH3:12])[C:7]([CH3:13])=[CH:6][N:5]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCC1=NC=C(C(=C1C)OC)C
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
N.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Removed the solvent under reduced pressure
|
Type
|
FILTRATION
|
Details
|
filtering it through a thin layer of silica gel
|
Type
|
CUSTOM
|
Details
|
afforded the product at 76% yield
|
Name
|
|
Type
|
|
Smiles
|
NCC1=NC=C(C(=C1C)OC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |